Product packaging for Sodium lauroyl lactylate(Cat. No.:CAS No. 13557-75-0)

Sodium lauroyl lactylate

Cat. No.: B077798
CAS No.: 13557-75-0
M. Wt: 366.4 g/mol
InChI Key: FJXQJFNXEYSNKH-UHFFFAOYSA-N
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Description

Sodium lauroyl lactylate (SLL) is a versatile anionic surfactant and food-grade emulsifier of significant interest in biochemical and materials science research. Its molecular structure, comprising a lauric acid backbone esterified with lactylates, confers excellent emulsifying, starch-complexing, and dough-conditioning properties. In food science studies, SLL is extensively investigated for its ability to strengthen gluten networks, improve dough stability and volume in baked goods, and enhance the texture and shelf-life of starch-based systems. Its mechanism of action involves interaction with proteins and starches at the molecular level, leading to modified rheological properties and improved crumb structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31NaO6 B077798 Sodium lauroyl lactylate CAS No. 13557-75-0

Properties

CAS No.

13557-75-0

Molecular Formula

C18H31NaO6

Molecular Weight

366.4 g/mol

IUPAC Name

sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate

InChI

InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);

InChI Key

FJXQJFNXEYSNKH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]

Other CAS No.

13557-75-0

Origin of Product

United States

Synthesis and Reaction Pathways of Sodium Lauroyl Lactylate

Established Synthetic Methodologies

The conventional synthesis of sodium lauroyl lactylate is a robust process centered on the esterification of its constituent acids, followed by salt formation. This process is typically conducted in distinct stages to ensure the desired product characteristics.

The core of the synthesis is the esterification reaction that links lauric acid, a 12-carbon saturated fatty acid, with lactic acid. This can be approached in a couple of ways. One common industrial method involves a two-step sequence where lactic acid is first reacted with sodium hydroxide (B78521) to form sodium lactate (B86563). google.com This sodium lactate is then heated to high temperatures, typically between 190°C and 210°C, and undergoes esterification with lauric acid. google.com This reaction is performed under a nitrogen atmosphere to prevent oxidative degradation, which can cause discoloration.

Another pathway involves the direct esterification of lauric acid and lactic acid at elevated temperatures (100°C to 250°C) to form lauroyl lactyl lactate. google.com The resulting ester is then neutralized in a subsequent step. specialchem.comtiiips.com To drive the reaction towards completion, an excess molar ratio of lauric acid is often employed, and byproducts like water are removed, sometimes under vacuum. google.com

The final step in the synthesis is the formation of the sodium salt, which gives the compound its "-ate" suffix. This is achieved through neutralization with a sodium-containing base, almost universally sodium hydroxide (NaOH). specialchem.comtiiips.com If the process starts with the direct esterification of the acids, the resulting acidic ester is neutralized with NaOH to yield the final this compound product. tiiips.com

In the alternative pathway, where sodium lactate is the intermediate, sodium hydroxide is introduced at the beginning of the process to form the sodium lactate. Even in this case, NaOH is often used again as a catalyst during the high-temperature esterification step. google.com The careful, often dropwise, addition of the sodium hydroxide solution is critical to control the reaction temperature and prevent localized heating, which could degrade the product. google.com

Table 1: Typical Reaction Parameters for Established Synthesis

ParameterCondition / RatioReference
Primary ReactantsLauric Acid, Lactic Acid, Sodium Hydroxide specialchem.comtiiips.com
Lactic Acid : NaOH Molar Ratio1 : 1.03 google.com
Sodium Lactate : Lauric Acid Molar Ratio1 : 1.2 google.com
Esterification Temperature190–210°C google.com
CatalystSodium Hydroxide (0.35% of total mass) google.com
AtmosphereNitrogen
Byproduct RemovalVacuum application to remove water google.com
Typical Yield~75% google.com

Advanced and Green Chemistry Synthesis Approaches

In line with the growing emphasis on sustainability, research into the synthesis of this compound is exploring greener and more efficient methodologies. These approaches focus on renewable feedstocks, innovative catalysts, and process optimization to reduce environmental impact.

A key sustainable feature of this compound is that its precursors are readily available from biomass. researchgate.netnih.gov Lauric acid is naturally derived from vegetable oils like coconut or palm oil, while lactic acid is commercially produced through the fermentation of sugars from sources such as corn or sugarcane. specialchem.comtiiips.comlesielle.com This reliance on biorenewable feedstocks positions this compound as a bio-based surfactant. researchgate.netresearchgate.net The principles of green chemistry encourage the use of such renewable starting materials over petrochemical alternatives. googleapis.com

Advancements in synthesis include the exploration of more efficient and reusable catalytic systems. One innovative approach involves the use of a solid-phase composite catalyst, created by loading sodium hydroxide onto a 4A zeolite. patsnap.com This type of heterogeneous catalyst can simplify the purification process as it can be recovered by filtration and potentially reused, minimizing waste. patsnap.com Research into related compounds like sodium stearoyl lactylate has also studied the effects of varying temperature, reaction time, and reactant ratios to optimize conversion rates, with findings that are applicable to improving the synthesis of this compound. researchgate.net

Optimizing the synthesis process for sustainability involves maximizing yield and purity while minimizing energy consumption and waste. Key areas of optimization include:

Precise Temperature Control : Maintaining a stable reaction temperature is critical. Deviations can lead to oxidative degradation and discoloration, while precise control ensures higher product quality.

Purification Techniques : To achieve high purity required for cosmetic applications, post-synthesis purification methods are employed. Recrystallization using solvent mixtures like ethanol-water has been shown to improve purity to over 98%. Another patented process describes a multi-step purification involving pH adjustments and liquid-liquid extraction to separate the final product from unreacted starting materials and byproducts. google.com

Table 2: Parameters for Sustainable Synthesis Optimization

Optimization ParameterFocus AreaImpact on SustainabilityReference
FeedstocksUse of vegetable-derived lauric acid and fermentation-derived lactic acid.Reduces reliance on fossil fuels; based on renewable resources. specialchem.comresearchgate.netlesielle.com
CatalysisDevelopment of solid-phase or reusable catalysts (e.g., NaOH on zeolite).Simplifies catalyst removal and reduces chemical waste. patsnap.com
Energy ConsumptionOptimizing reaction temperature and time.Lowers energy costs and overall carbon footprint. researchgate.net
Purity & YieldAdvanced purification (e.g., recrystallization, extraction) and efficient byproduct removal.Maximizes product output from raw materials, reducing waste. google.com

Interfacial Science and Colloidal Chemistry of Sodium Lauroyl Lactylate

Surface Activity and Adsorption Mechanisms

The efficacy of a surfactant is largely determined by its ability to adsorb at interfaces and reduce interfacial tension. SLL exhibits notable surface activity, a characteristic that is fundamental to its function as an emulsifier and cleansing agent. lesielle.compaulaschoice.dk

Equilibrium and Dynamic Surface Tension Investigations

Sodium lauroyl lactylate effectively lowers the surface tension of aqueous solutions. Studies have shown that the equilibrium surface tension of SLL solutions decreases as the concentration increases, up to the point of micelle formation. The alkyl chain length of fatty acyl lactylates has been reported to influence this behavior, with longer chains generally leading to a lower equilibrium surface tension. researchgate.net

Dynamic surface tension (DST) measurements, which assess how quickly a surfactant can lower surface tension, are crucial for applications involving rapid interface formation. researchgate.netacs.org Investigations into the DST of SLL and related compounds reveal that factors such as concentration and the presence of other surfactants can affect the rate at which SLL molecules adsorb to a newly created interface. researchgate.netresearchgate.net For instance, in mixed surfactant systems, the dynamic adsorption properties can be optimized at specific molar ratios. researchgate.netacs.orgnih.gov

Adsorption Layer Formation and Interfacial Molecular Architecture

At an interface, such as the air-water or oil-water interface, SLL molecules orient themselves with their hydrophobic lauroyl tails directed away from the aqueous phase and their hydrophilic lactylate headgroups remaining in the water. lesielle.com This orientation forms an adsorption layer that reduces the interfacial tension. The packing and arrangement of these molecules at the interface, referred to as the interfacial molecular architecture, are influenced by factors like the surfactant concentration and the presence of electrolytes. researchgate.net The introduction of hydroxyl groups, as in the lactylate headgroup, can increase the area occupied by each molecule at the interface, impacting the compactness of the adsorption layer. researchgate.net

Synergistic Adsorption at Interfaces in Mixed Systems

When combined with other surfactants, SLL can exhibit synergistic effects, leading to a greater reduction in surface tension than what would be achieved by either surfactant alone. researchgate.netacs.orgresearchgate.net Research on mixtures of SLL with surfactants like sodium lauroyl glycinate (B8599266) (SLG) and cationic gemini (B1671429) surfactants has demonstrated this phenomenon. researchgate.netresearchgate.net For example, in a mixture of SLL and SLG, a minimum surface tension of 22.6 mN/m was achieved at a specific mole fraction of SLL, indicating a strong synergistic interaction between the two surfactants at the air-water interface. researchgate.netacs.orgnih.govresearchgate.net This synergy is attributed to favorable interactions between the different surfactant molecules in the mixed adsorption layer, leading to more efficient packing and a more significant reduction in surface tension. researchgate.net

Micellization and Self-Assembly Behavior

Above a certain concentration in an aqueous solution, surfactant molecules self-assemble into organized aggregates known as micelles. This process is a key aspect of their colloidal chemistry and is critical to their functionality in various applications.

Critical Micelle Concentration (CMC) Determination and Modulating Factors

The critical micelle concentration (CMC) is the concentration at which micelle formation begins. For this compound, the CMC has been determined using techniques such as fluorescence spectroscopy. nih.govresearchgate.net One study reported a CMC of 700 µM for SLL under physiological salt conditions. nih.gov

Several factors can influence the CMC of a surfactant:

Amphiphile Structure: The length of the hydrophobic tail and the nature of the hydrophilic headgroup are primary determinants. aatbio.com Increasing the alkyl chain length of fatty acyl lactylates has been shown to decrease the CMC. researchgate.net

Presence of Additives: Electrolytes in the solution can lower the CMC of anionic surfactants like SLL by shielding the electrostatic repulsion between the charged headgroups, thus facilitating micelle formation at lower concentrations. aatbio.comtaylorandfrancis.com The presence of other organic molecules can also impact the CMC. aatbio.com

Temperature and pH: Temperature can affect the hydration of the hydrophilic headgroups and, consequently, the CMC. aatbio.comresearchgate.net The pH of the solution can also play a role, particularly for surfactants with pH-sensitive functional groups. aatbio.com

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Surfactants

CompoundCMC (µM)Conditions
This compound (SLL)700Physiological salt conditions
Sodium Dodecyl Sulfate (B86663) (SDS)700Physiological salt conditions
Lauric Acid (LA)700Physiological salt conditions
Sodium Lauroyl Glycinate (SLG)12,000Not specified

Data sourced from multiple studies. nih.gov

Aggregate Morphologies and Phase Behavior in Aqueous Solutions

In aqueous solutions above the CMC, SLL molecules aggregate to form micelles. While often depicted as spherical structures, the morphology of these aggregates can vary. In some mixed surfactant systems, the formation of vesicles, which are enclosed bilayer structures, has been observed. researchgate.netresearchgate.net For instance, in a mixed system of SLL and a cationic gemini surfactant, vesicles were found to form easily at a total concentration of 3 mM when the mole fraction of SLL was approximately 0.5. researchgate.netresearchgate.net The specific shape and size of the aggregates are influenced by the molecular geometry of the surfactant and the solution conditions. iitkgp.ac.in

Formation of Vesicular Structures and Liquid Crystalline Phases

This compound, like many surfactants, exhibits self-assembly in aqueous solutions, forming various supramolecular structures, including vesicular and liquid crystalline phases. nih.govresearchgate.net The formation of these structures is a key aspect of its functionality in various applications.

Structured surfactant systems containing SLL can form lamellar liquid crystal phases. ulprospector.com These phases are characterized by bilayers of surfactant molecules arranged with their hydrophobic tails facing each other and their hydrophilic heads oriented towards the aqueous phase. These lamellar sheets can exist as a close-packed network of multilamellar vesicles, sometimes referred to as spherulites, which are onion-like bilayer structures with water entrapped between the layers. ulprospector.com The formation of these ordered structures is influenced by several factors, including surfactant concentration, the presence of electrolytes (salt), pH, and the application of shear mixing. ulprospector.com

Research has shown that in mixed surfactant systems, the formation of vesicles is highly dependent on the composition and total concentration of the surfactants. For instance, in a mixture of this compound and sodium lauroyl glycinate, vesicles were observed to form readily at a total concentration of 3 mM when the mole fraction of SLL was approximately 0.5. researchgate.netresearchgate.net Similarly, when mixed with a cationic gemini surfactant, vesicles were also easily formed at a 3 mM total concentration with a similar SLL mole fraction. researchgate.net

The ability of SLL to form these structures is linked to its molecular geometry and its interactions with water. Studies have indicated that SLL preferentially interacts with water through hydrogen bonds, which can lead to the separation of water from miscible organic solvents and the formation of distinct microdomains. researchgate.net The characterization of these liquid crystalline phases can be performed using techniques such as polarized light microscopy, where the birefringent nature of lamellar phases produces distinctive patterns, and Small-Angle X-ray Scattering (SAXS), which reveals characteristic d-line spacing. ulprospector.com

Condition for Vesicle/LC Phase FormationSurfactant SystemObservationReference
Mole fraction of SLL approx. 0.5SLL / Sodium Lauroyl GlycinateEasy formation of vesicles researchgate.netresearchgate.net
Mole fraction of SLL approx. 0.5SLL / Cationic Gemini Surfactant (GC12)Easy formation of vesicles researchgate.net
High concentrations, specific ratiosSLL with other surfactantsFormation of lamellar liquid crystal phases ulprospector.com

Emulsification and Dispersion Stabilization Mechanisms

This compound is an effective emulsifier, particularly for creating stable oil-in-water (o/w) emulsions. google.com Its performance is often enhanced when used as a primary emulsifier in combination with a nonionic co-emulsifier. google.com

In oil-in-water emulsions, SLL facilitates the dispersion of oil droplets within a continuous aqueous phase. A key feature of o/w emulsions stabilized by SLL is the formation of a three-phase system composed of the oil phase, the water phase, and a liquid crystalline gel network. google.com At temperatures where lamellar liquid crystalline structures form, the interfacial tension between the oil and water is significantly lowered. google.com This reduction in interfacial tension allows for the creation of very small oil droplets with minimal energy input, leading to fine and stable emulsions. ulprospector.comgoogle.com The typical particle size of the oil droplets in such emulsions is between 1 and 5 microns. ulprospector.com

The stability of emulsions formulated with this compound is largely attributed to the formation of lamellar liquid crystals by the excess emulsifier in the continuous aqueous phase. google.com As the emulsion cools, these liquid crystalline structures transform into a viscous gel network. google.com This network surrounds the oil droplets, providing a physical barrier that prevents them from coalescing, thereby enhancing the long-term stability of the emulsion. google.com This mechanism allows for the creation of formulations with high levels of incorporated oil that remain stable. ulprospector.com

Destabilization of these emulsions would involve the disruption of this protective liquid crystalline network. Factors that could lead to destabilization include significant changes in temperature, pH, or electrolyte concentration that would alter the phase behavior of the surfactant system, or the introduction of components that interfere with the formation of the lamellar gel network.

Emulsification PropertyObservationMechanismReference
Emulsion TypePrimarily Oil-in-Water (o/w)SLL acts as an effective primary emulsifier. google.com
Droplet Size1-5 micronsLow interfacial tension due to lamellar liquid crystalline phase formation. ulprospector.comgoogle.com
StabilizationFormation of a stable gel networkExcess emulsifier forms lamellar liquid crystals in the aqueous phase, creating a viscous network upon cooling. google.com

Foaming Properties and Foam Stabilization Dynamics

This compound is also recognized for its capacity as an efficient foaming agent, contributing to the generation of rich and dense foam. ulprospector.comgoogle.com

The foaming properties of SLL can be significantly influenced by its combination with other surfactants. In a study with sodium lauroyl glycinate, the best foaming properties were observed when the mole fraction of SLL was 0.4. acs.org The stability of foam generated by SLL-containing systems can be very high; for instance, in mixtures with a cationic gemini surfactant, foam stability exceeded 95% at SLL mass fractions of 20%, 40%, and 50%. researchgate.net This high stability indicates the formation of a resilient film at the air-water interface. Structured surfactant systems containing SLL are capable of incorporating high levels of oil without compromising the quality or quantity of the foam. ulprospector.com

The stability of foam is fundamentally linked to the properties of the surfactant film at the air-liquid interface. The molecular structure of SLL, with its potential for hydrogen bonding and specific electrostatic interactions, plays a crucial role in the formation and stabilization of these films. researchgate.netfrontiersin.orgnih.gov In mixed surfactant systems, synergistic interactions between SLL and other surfactant molecules can lead to a more tightly packed interfacial film. researchgate.net This enhanced packing can increase the film's viscoelasticity, making it more resistant to drainage and rupture, which are the primary mechanisms of foam collapse (e.g., Ostwald ripening and coalescence).

For instance, stronger attractive interactions between mixed surfactant molecules at the air/solution interface can lead to higher surface activity and more stable foams. researchgate.net The collapse of foam occurs when these interfacial films thin and eventually break. This can be accelerated by factors that disrupt the organized surfactant layer, such as the presence of certain oils or anti-foaming agents that displace the stabilizing surfactant molecules at the interface.

Foaming CharacteristicConditionResultReference
Optimal FoamingMixed with Sodium Lauroyl Glycinate (mole fraction of SLL = 0.4)Best foaming properties observed acs.org
High Foam StabilityMixed with Cationic Gemini Surfactant (SLL mass fraction of 20%, 40%, 50%)Foam stability exceeded 95% researchgate.net
Foam QualityIn structured surfactant systemsRich, dense foam, even with high oil content ulprospector.com

Mechanistic Investigations of Sodium Lauroyl Lactylate Interactions

Biophysical Interactions with Model Lipid Bilayers and Cell Membranes

The interaction between sodium lauroyl lactylate and the lipid bilayers that constitute cell membranes is a focal point of scientific inquiry. Its nature as a surfactant dictates its behavior at these interfaces, leading to significant effects on membrane structure and stability.

Membrane Perturbation and Disruption Mechanisms

This compound (SLL) interacts with and disrupts model lipid bilayers in a concentration-dependent manner. Below its critical micelle concentration (CMC), individual SLL molecules, or monomers, insert themselves into the lipid bilayer. This insertion increases the fluidity of the membrane and lowers its phase transition temperature. As the concentration of SLL increases to and surpasses the CMC, the surfactant molecules aggregate to form micelles. These micelles can then extract lipid molecules from the bilayer, leading to the solubilization of the membrane and the formation of mixed micelles containing both SLL and lipids. This process can ultimately lead to the complete disintegration of the membrane structure.

The presence of cholesterol within the lipid bilayer has been shown to modulate the disruptive activity of SLL. Cholesterol is known to increase the packing density and order of lipid bilayers, thereby enhancing their resistance to surfactant-induced perturbation. Consequently, higher concentrations of SLL are generally required to achieve the same level of disruption in membranes containing cholesterol compared to those without.

Real-time Analysis via Quartz Crystal Microbalance with Dissipation (QCM-D)

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, surface-based technique that allows for the real-time monitoring of interactions at the molecular level. In the study of SLL, QCM-D tracks changes in both mass (via frequency shifts, Δf) and the viscoelastic properties (via dissipation shifts, ΔD) of a model lipid bilayer as it interacts with the surfactant.

When a supported lipid bilayer on a QCM-D sensor is exposed to an SLL solution, an initial decrease in frequency and an increase in dissipation are typically observed. This indicates the binding of SLL monomers to the bilayer, which adds mass and creates a more fluid, less rigid structure. As the SLL concentration is increased, a critical point is reached where a rapid increase in frequency and a corresponding peak in dissipation occur. This event signals the solubilization of the lipid bilayer by SLL micelles, resulting in the removal of mass from the sensor surface. The dissipation peak reflects the highly disordered and transient state of the membrane during its disruption.

SLL ConcentrationFrequency Change (Δf)Dissipation Change (ΔD)Interpretation
Below CMCDecreaseIncreaseSLL monomer insertion, leading to increased membrane fluidity
At/Above CMCRapid IncreasePeak then DecreaseMembrane solubilization by SLL micelles

Electrochemical Impedance Spectroscopy (EIS) for Membrane Interaction Kinetics

Electrochemical Impedance Spectroscopy (EIS) is another valuable tool for investigating the integrity of supported lipid bilayers. By applying a small alternating electrical potential across a range of frequencies, EIS measures the impedance of the bilayer, which relates to its capacitance and resistance. A well-formed, intact lipid bilayer is characterized by high resistance and low capacitance, reflecting its barrier properties.

The interaction of SLL with a supported lipid bilayer induces measurable changes in these electrochemical parameters. The insertion of SLL monomers into the bilayer creates defects and increases its permeability to ions, which manifests as a decrease in resistance and an increase in capacitance. As the membrane is progressively disrupted and solubilized by SLL micelles, the resistance continues to fall dramatically, indicating a catastrophic loss of the membrane's barrier function. By monitoring these changes over time, EIS can provide kinetic data on the rate of membrane disruption.

Antimicrobial Mechanisms of Action

The antimicrobial properties of this compound are intrinsically linked to its ability to interact with and compromise the integrity of microbial cell membranes.

Direct Interaction with Bacterial Cell Envelopes

The principal antimicrobial mechanism of this compound involves the disruption of the bacterial cell envelope. In a manner analogous to its interaction with model lipid bilayers, SLL monomers can insert into the cytoplasmic membrane of bacteria. This insertion disrupts the highly organized lipid structure, leading to an increase in membrane permeability. A compromised membrane loses its ability to effectively regulate the flow of ions and small molecules, resulting in the dissipation of the electrochemical gradients that are vital for fundamental cellular processes, including ATP synthesis and nutrient transport.

At higher concentrations, SLL can inflict more severe damage, leading to the solubilization of the membrane and the subsequent leakage of essential intracellular components. This ultimately results in cell lysis and death. The susceptibility of different bacterial species to SLL can vary, due in part to variations in the composition and architecture of their cell envelopes. For example, the outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharide, can act as an additional protective barrier, potentially reducing the efficacy of SLL against these organisms.

Comparative Efficacy against Specific Microbial Strains

This compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy stems from its ability to disrupt microbial cell membranes. Research indicates that SLL is a potent inhibitor of Clostridium perfringens, a bacterium responsible for necrotic enteritis in poultry. uu.nlnih.gov Studies have shown SLL to be more effective at inhibiting C. perfringens infection in poultry compared to free fatty acids and mono- and diglycerides. nih.govmdpi.com In vitro, lactylates with 12- and 14-carbon fatty acid chains have exhibited antibacterial activity against C. perfringens at levels over 100 times more potent than free fatty acids alone. mdpi.com

One study compared the effectiveness of this compound (referred to as LauL) with capric and lauric mono- and diglycerides (MDG) and free fatty acids in chickens infected with Clostridium. The results, based on clostridial lesion scoring, showed that both MDG and LauL were effective in reducing the severity of lesions. However, when considering body weight gain and mortality, LauL was found to be more effective than MDG. nih.gov A subsequent dose-response study indicated that a dietary LauL concentration higher than 0.15% was needed to achieve positive effects on lesion severity and mortality. nih.gov

Furthermore, lactylates containing 12- and 14-carbon saturated fatty acid chains have been reported to potently inhibit Escherichia coli in piglets. mdpi.com Research on the structurally related compound sodium stearoyl lactylate (SSL) has also provided insights, showing a strong inhibitory effect on the class Clostridia, significantly reducing the abundance of families such as Clostridiaceae and Lachnospiraceae.

Table 1: Comparative Efficacy of this compound (SLL) Against Microbial Strains

Microbial Strain Efficacy of SLL Comparative Compound(s) Key Findings Reference(s)
Clostridium perfringens High Free fatty acids, mono- and diglycerides (MDG) SLL is more effective than free fatty acids and MDG in poultry. nih.govmdpi.com In vitro, it is >100 times more potent than free fatty acids. mdpi.com nih.govmdpi.com
Escherichia coli Potent (in piglets) Not specified Lactylates with 12- and 14-carbon chains are effective inhibitors. mdpi.comresearchgate.net mdpi.comresearchgate.net
Clostridia (class) High (as Sodium Stearoyl Lactylate) Other emulsifiers SSL showed the strongest inhibitory effect compared to other tested emulsifiers.

Synergistic Effects in Multi-Component Amphiphilic Systems

The performance of this compound can be significantly enhanced when combined with other amphiphilic molecules, such as co-surfactants and polymers. These synergistic interactions are crucial for optimizing formulations in various applications.

Co-surfactant and Polymer Interactions

Research has demonstrated that SLL exhibits synergistic effects when mixed with other surfactants, leading to improved surface activity and functionality. A notable example is the combination of SLL with sodium lauroyl glycinate (B8599266) (SLG), another biodegradable surfactant. researchgate.netnih.govacs.org Studies on the SLL/SLG mixed system have revealed that specific mixture ratios can yield superior properties compared to the individual components. For instance, when the mole fraction of SLL is 0.4, the mixture achieves a minimum surface tension of 22.6 mN/m and exhibits the best foaming properties. researchgate.netnih.govacs.org The best wetting ability for this mixture is observed at an SLL mole fraction of 0.6. researchgate.netnih.govacs.org Importantly, the antibacterial properties of both SLG and SLL are partially retained when they are combined. researchgate.netnih.govacs.org

Synergism has also been observed in mixtures of SLL with cationic surfactants. A study on the mixture of anionic SLL and a cationic gemini (B1671429) quaternary ammonium (B1175870) salt (GC12) showed enhanced surface activity. researchgate.net Stronger attractive interactions between the SLL and GC12 molecules were noted at the air/solution interface and within the mixed micelles. researchgate.net The optimal wetting and emulsifying capacity for this system was found when the mass fraction of SLL was 50%. researchgate.net

Thermodynamic Analysis of Mixed Micelle Formation and Interfacial Behavior

The formation of mixed micelles from different surfactants is a thermodynamically driven process. researchgate.net In the case of SLL mixed systems, thermodynamic parameters calculated from surface tension curves indicate non-ideal behavior, which is characteristic of synergistic interactions. researchgate.net For the mixture of SLL and the cationic surfactant GC12, the formation of mixed micelles is an enthalpy-driven and exothermic process, with strong attractive interactions between the surfactant molecules. researchgate.net

The interfacial behavior of SLL is central to its functionality. Using techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) and electrochemical impedance spectroscopy (EIS), researchers have investigated the membrane-disruptive properties of SLL. mdpi.com These studies reveal that SLL possesses distinct membrane interaction characteristics that are intermediate between the rapid and complete solubilizing action of a harsh surfactant like sodium dodecyl sulfate (B86663) (SDS) and the more moderate disruptive properties of its precursor, lauric acid (LA). mdpi.com

Interestingly, the hydrolytic products of SLL—lauric acid and lactic acid—when combined, induce more transient and reversible changes to membrane morphology but result in less permanent membrane disruption compared to the parent SLL molecule. mdpi.com This suggests that the unique ester linkage in SLL is crucial for its specific mode of membrane interaction, allowing for deeper penetration and more significant disruption. This controlled, yet effective, membrane interaction profile underscores SLL's utility in applications requiring modulated antimicrobial activity.

Table 2: Thermodynamic and Interfacial Properties of SLL and its Mixed Systems

System Key Parameter Value/Observation Significance Reference(s)
SLL/Sodium Lauroyl Glycinate (SLG) Surface Tension (γcmc) Minimum of 22.6 mN/m at 0.4 SLL mole fraction Indicates strong synergistic interaction leading to enhanced surface activity. researchgate.netnih.govacs.org
SLL/Cationic Surfactant (GC12) Interaction Parameter Strong attractive interactions calculated Suggests thermodynamic favorability of mixed micelle formation. researchgate.net
SLL (alone) Membrane Disruption Intermediate between SDS and Lauric Acid SLL has a distinct, moderately disruptive interaction with lipid bilayers. mdpi.com
SLL Hydrolysis Products (LA + LacA) Membrane Disruption Less permanent disruption than SLL Highlights the importance of the intact SLL structure for its primary function. mdpi.com

Rheological Properties of Sodium Lauroyl Lactylate Formulations

Viscoelastic Behavior of Aqueous Solutions and Gels

Aqueous solutions of sodium lauroyl lactylate can exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. This dual nature is characteristic of structured fluids where molecular assemblies create a network capable of storing and dissipating energy upon deformation.

The viscoelasticity of SLL solutions is largely dependent on the formation of self-assembled structures, such as micelles and liquid crystalline phases. At concentrations above the critical micelle concentration (CMC), SLL molecules aggregate into micelles. As the concentration increases, these micelles can transition from spherical to elongated, worm-like structures, which can entangle and form a transient network, imparting elasticity to the solution.

In more concentrated systems, or under specific conditions of temperature and ionic strength, SLL can form gel-like structures, including lamellar liquid crystalline phases. These highly ordered structures can create a significant elastic modulus (G'), indicating a more solid-like behavior where the material can store deformational energy. The viscous modulus (G''), representing the energy dissipated as heat, is also a key parameter in characterizing these systems. For a true gel, G' is typically greater than G'' and largely independent of frequency over a range of frequencies.

Due to a lack of specific experimental data for G' and G'' of pure this compound solutions in available literature, a representative data table illustrating typical viscoelastic behavior for a surfactant gel is provided below for conceptual understanding.

Hypothetical Viscoelastic Properties of a 15% w/w this compound Gel at 25°C

Frequency (rad/s) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa)
0.1 120 25
1 122 28
10 125 35
100 130 45

Note: This data is illustrative and does not represent actual experimental results for this compound.

Influence of Concentration, Temperature, and Ionic Strength on Rheology

The rheological properties of this compound formulations are highly sensitive to changes in concentration, temperature, and ionic strength. These factors directly affect the size, shape, and interactions of the self-assembled surfactant structures.

Concentration: As discussed, increasing the concentration of SLL generally leads to a more structured system and, consequently, higher viscosity. The transition from dilute to semi-dilute and concentrated regimes corresponds to the formation of more complex and interacting self-assembled structures, leading to a non-linear increase in viscosity.

Temperature: For many surfactant solutions, viscosity decreases with increasing temperature. This is due to an increase in the thermal energy of the molecules, which reduces intermolecular interactions and can disrupt the self-assembled structures. For instance, a commercial grade of this compound has been described as a thick, viscous liquid whose viscosity drops by half with every 10°C rise in temperature. However, the effect of temperature can sometimes be more complex, with some systems showing an initial increase in viscosity as temperature promotes the growth of certain micellar structures.

Ionic Strength: The addition of electrolytes (salts) can have a profound effect on the rheology of anionic surfactants like SLL. The added ions shield the electrostatic repulsion between the negatively charged head groups of the SLL molecules. This reduced repulsion allows the surfactant molecules to pack more closely, favoring the transition from smaller spherical micelles to larger, elongated worm-like micelles. This transition can lead to a significant increase in viscosity, a phenomenon known as salt-thickening. It has been noted that lactylates can improve the salt-thickening response in cleansing surfactant systems. However, at very high salt concentrations, the viscosity may decrease again due to the disruption of the micellar network.

The table below provides a qualitative summary of the expected influence of these parameters on the viscosity of SLL solutions.

Influence of External Factors on the Viscosity of this compound Solutions

Parameter Change Expected Effect on Viscosity Rationale
Concentration Increase Increase Formation of larger, more entangled self-assembled structures.
Temperature Increase Decrease Increased thermal motion and disruption of micellar networks.
Ionic Strength (Salt) Increase from low to moderate Increase Shielding of head group repulsion, promoting growth of worm-like micelles.
Ionic Strength (Salt) Increase from moderate to high Decrease Potential disruption of the micellar network due to excessive charge screening.

Note: These are general trends and the exact behavior can depend on the specific formulation.

Environmental Fate and Degradation Pathways of Sodium Lauroyl Lactylate

Biodegradability Assessment in Aquatic and Terrestrial Environments

Sodium lauroyl lactylate is considered to be readily biodegradable and does not accumulate in the environment. knowde.com As an ester formed from lauric acid and lactic acid, it can be broken down by microorganisms present in soil and water. wikipedia.orgmdpi.com This inherent biodegradability is a key feature of its favorable environmental profile compared to many synthetic surfactants. nih.gov The use of such biodegradable surfactants, derived from renewable resources, is a strategic approach to mitigate the environmental pollution associated with traditional, petroleum-based detergents. researchgate.net

The assessment of "ready biodegradability" is a critical measure of a chemical's potential to persist in the environment. The Organisation for Economic Co-operation and Development (OECD) provides stringent guidelines for this evaluation.

A significant study on a lactylic ester of a fatty acid (LEFA), specifically a sodium salt derived from oleic acid and lactic acid, employed the OECD Guideline 301B, known as the Carbon Dioxide Evolution Test. wikipedia.org This test determines the extent to which microorganisms, such as activated sludge inoculum, can metabolize a test substance and convert its carbon content into carbon dioxide (CO₂). wikipedia.org To be classified as "readily biodegradable," the substance must achieve 60% of its theoretical maximum CO₂ production (ThCO₂) within a 10-day window, which itself must occur within the 28-day test period. wikipedia.org

The study demonstrated that the lactylate compound significantly exceeded this requirement, achieving a final average cumulative biodegradation of 92.0% over the 28-day test. wikipedia.org This result firmly places the tested lactylate in the "readily biodegradable" category, indicating it is unlikely to persist in environmental compartments. wikipedia.org

Interactive Data Table: OECD 301B Biodegradation Study of a Lactylate Surfactant

Hydrolytic Degradation Kinetics and Products

In addition to microbial action, this compound is susceptible to chemical breakdown in the presence of water through hydrolysis. wikipedia.org The ester bond linking the lauric acid and lactic acid moieties is the primary site for this reaction. mdpi.com

The hydrolytic cleavage of the ester bond in this compound yields its constituent molecules: lauric acid and lactic acid. mdpi.com This breakdown can be catalyzed by enzymes in biological environments. mdpi.com Studies investigating the membrane-disruptive properties of this compound have also examined the effects of its hydrolytic products, confirming them to be lauric acid and lactic acid. nih.govnih.gov

The kinetics of this hydrolysis are influenced by factors such as pH and temperature. A study on the hydrolysis of sodium laurate (a related fatty acid salt) found that the process could be treated as a first-order reaction, with the rate constants being significantly dependent on the surrounding chemical environment. nih.gov Similarly, research on the hydrolytic degradation of oligo(lactic acid) shows that the breakdown mechanism is strongly influenced by the nature of the molecule's chain ends. uu.nl For this compound, the ester linkage is the critical point of scission, leading to the formation of its biorenewable building blocks.

Interactive Data Table: Hydrolytic Degradation Products of this compound

Environmental Impact Assessment of Biorenewable Surfactants

Biorenewable surfactants, such as this compound, are part of a class of "green surfactants" designed to minimize environmental impact. nih.gov They are typically derived from renewable feedstocks like vegetable oils and are characterized by high biodegradability and lower toxicity compared to their petrochemical counterparts. wikipedia.orgnih.gov

The negative environmental consequences of many synthetic, petroleum-based surfactants are well-documented. nih.gov These can include poor biodegradability, leading to persistence in aquatic and terrestrial ecosystems, and toxicity to marine life. nih.gov Some synthetic surfactants also contain components like phosphates, which contribute to the eutrophication of water bodies. nih.gov

In contrast, biorenewable surfactants offer several advantages:

High Biodegradability : As demonstrated by CO₂ evolution studies, compounds like lactylates break down readily, preventing long-term accumulation and impact. knowde.comwikipedia.org

Lower Toxicity : Surfactants derived from natural components like fatty acids and lactic acid are generally less harmful to aquatic organisms. nih.gov

Sustainable Sourcing : They are manufactured from renewable resources, reducing the reliance on finite fossil fuels. wikipedia.org

The use of surfactants like this compound represents a shift towards more sustainable chemistry, aiming to create products that are effective in their application while being benign to the environment upon their disposal. researchgate.net Their ability to degrade into simple, naturally occurring compounds completes the carbon cycle, reinforcing their status as an environmentally compatible choice in a wide range of consumer and industrial products. wikipedia.org

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed information about the molecular structure and conformation of sodium lauroyl lactylate in solution. Both ¹H and ¹³C NMR are used to verify the integrity of the molecule, including the length of the fatty acid chain and the connectivity of the lactyl units.

In ¹H NMR, the signals from the protons of the lauroyl chain are typically found in the upfield region (δ 0.8-2.3 ppm). The terminal methyl group (CH₃) of the lauryl chain gives a characteristic triplet, while the numerous methylene (B1212753) groups (-CH₂-) produce a large signal complex. The protons on the lactate (B86563) moieties appear as distinct multiplets in the region of δ 4.0-5.1 ppm, and the methyl groups of the lactate units appear as doublets around δ 1.4-1.5 ppm.

²³Na NMR can also be employed to study the environment of the sodium counter-ion. nih.govsemanticscholar.orgresearchgate.net The chemical shift and linewidth of the ²³Na signal can provide insights into ion binding and the degree of association with the lactylate micelles in solution. nih.govresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (Lauryl chain) ~0.88 Triplet
-(CH₂)₉- (Lauryl chain) ~1.25 Multiplet
-CH₂-COO- (Lauryl chain) ~2.30 Triplet
-CH(CH₃)- (Lactate) ~1.4-1.5 Doublet

Note: Predicted values are based on standard chemical shift tables and data for similar structures.

Mass Spectrometry (MALDI-TOF, ESI-MS) for Molecular Weight Distribution

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and assessing its composition, particularly the distribution of lactyl oligomers. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are well-suited for analyzing surfactants. researchgate.net

Commercial SLL is not a single chemical entity but a mixture. The synthesis process can result in the esterification of the lauric acid with one, two, or more lactic acid units. Mass spectrometry can resolve these different species, providing a detailed profile of the product's molecular weight distribution. For example, ESI-MS can detect the parent ion of monolactyl-lauroyl lactylate, dilactyl-lauroyl lactylate, and so on, allowing for a semi-quantitative analysis of their relative abundance. This is critical for quality control and for understanding how compositional differences affect the surfactant's performance.

X-ray Scattering Techniques (SAXS, SANS) for Supramolecular Structures

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are essential for characterizing the size, shape, and arrangement of the supramolecular structures formed by this compound in solution. scilit.comstormwater.com As a surfactant, SLL self-assembles into aggregates like micelles above a certain concentration.

Fluorescence Spectroscopy for Micellar Characterization

Fluorescence spectroscopy is a highly sensitive method used to investigate the micellization behavior of surfactants, including the determination of the critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers begin to form micelles, a fundamental property that dictates the onset of many of a surfactant's functional properties. mdpi.comresearchgate.net

The technique typically involves a fluorescent probe, such as 1-pyrenecarboxaldehyde, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. mdpi.com In an aqueous solution below the CMC, the probe resides in a polar environment. Upon micelle formation, the hydrophobic probe partitions into the non-polar core of the micelles. This change in environment causes a detectable shift in the probe's emission wavelength. mdpi.com

By plotting the emission wavelength as a function of SLL concentration, the CMC can be identified as the point where a sharp change in the slope occurs. Studies have determined the CMC of SLL to be approximately 0.7 mM, a value comparable to other 12-carbon chain surfactants like sodium dodecyl sulfate (B86663) (SDS) and lauric acid (LA). mdpi.comresearchgate.netnih.gov

Table 3: Critical Micelle Concentration (CMC) Data

Compound Analytical Method Probe CMC (mM) Reference
This compound (SLL) Wavelength-shift fluorescence spectroscopy 1-pyrenecarboxaldehyde ~0.7 mdpi.comresearchgate.net
Sodium Dodecyl Sulfate (SDS) Wavelength-shift fluorescence spectroscopy 1-pyrenecarboxaldehyde ~0.7 mdpi.comresearchgate.net

Chromatographic Methods (GPC, HPLC) for Purity and Composition

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), are crucial for assessing the purity and detailed composition of this compound. These methods separate the components of the mixture, allowing for their individual quantification.

HPLC is particularly useful for separating SLL from starting materials and byproducts, such as unreacted lauric acid, free lactic acid, and various lactylate oligomers. researchgate.netnih.gov Due to the lack of a strong UV chromophore in SLL, detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors are often employed. ecalab.com A study on stearoyl lactylates developed an HPLC method using a C18 column with a water and methanol (B129727) eluent system, which could be adapted for SLL analysis. nih.gov Such methods are vital for quality control, ensuring product consistency and performance. researchgate.net

GPC can be used to analyze the distribution of different molecular weight species, providing complementary information to mass spectrometry about the polymerization of the lactyl groups.

Computational and Theoretical Modeling of Sodium Lauroyl Lactylate Systems

Molecular Dynamics Simulations of Interfacial Phenomena and Self-Assembly

Molecular dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules, offering a detailed view of interfacial phenomena and self-assembly processes. researchgate.netnih.govlsu.edu For systems involving sodium lauroyl lactylate, MD simulations can elucidate its interactions with biological membranes and other interfaces.

Research has utilized techniques like quartz crystal microbalance–dissipation (QCM-D) and electrochemical impedance spectroscopy (EIS) to study the real-time, membrane-disruptive interactions between SLL and model lipid bilayers. nih.gov These experimental approaches are often complemented by molecular dynamics simulations to provide a molecular-level interpretation of the observed phenomena. nih.gov

Studies have shown that SLL exhibits unique membrane-disruptive behavior, distinguishing it from similar surfactants like sodium dodecyl sulfate (B86663) (SDS) and its own hydrolytic products, lauric acid (LA) and lactic acid (LacA). nih.gov SLL was found to cause extensive morphological changes to lipid membranes, ultimately leading to their complete solubilization. nih.gov In contrast, its hydrolytic byproducts induced more transient and reversible changes. nih.gov MD simulations can model these interactions, showing how the SLL molecules insert into and disrupt the lipid bilayer structure, leading to changes in membrane conductance and capacitance.

Table 8.1: Experimentally Observed Changes in Tethered Bilayer Lipid Membrane (tBLM) Properties Upon Interaction with SLL and Related Compounds

CompoundConcentration (µM)Change in Conductance (Gm)Change in Capacitance (Cm)Membrane Effect
This compound (SLL) 200036 ± 8 µS0.3 ± 0 µF/cm²Extensive morphological changes, complete solubilization
Sodium Dodecyl Sulfate (SDS) 20001051 ± 395 µS4.8 ± 2.5 µF/cm²Rapid, complete solubilization
Lauric Acid (LA) 2000--Modest disruption, ~41% solubilization
Lactic Acid (LacA) 2000--Negligible disruption
LA + LacA Mixture 2000--Reversible effects, ~5% solubilization
Data derived from experimental studies investigating membrane-disruptive properties. nih.gov

MD simulations help visualize and quantify the forces and energy changes involved as SLL molecules approach and penetrate the lipid interface, providing a theoretical basis for the experimentally observed differences in membrane disruption potential. nih.govosti.gov

Density Functional Theory (DFT) for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. universite-paris-saclay.fr It is particularly useful for studying molecular-level interactions, such as the non-covalent interactions that govern the behavior of surfactants. In the context of this compound, DFT can be employed to:

Analyze Intramolecular and Intermolecular Forces: DFT calculations can determine the geometry, electronic charge distribution, and vibrational frequencies of the SLL molecule. This information helps in understanding the interactions between the hydrophilic (lactylate) headgroup and the hydrophobic (lauroyl) tail, as well as how SLL molecules interact with each other and with solvent molecules.

Calculate Binding Energies: DFT can be used to compute the binding energies between SLL and other molecules, such as water, ions, or components of a lipid membrane. This is crucial for understanding the initial stages of adsorption at interfaces and the stability of self-assembled structures.

Investigate Reaction Mechanisms: For processes like the hydrolysis of SLL into lauric acid and lactic acid, DFT can model the reaction pathway, identify transition states, and calculate activation energies, providing insight into the compound's stability in different environments. nih.gov

While specific DFT studies focused solely on this compound are not widely published, the methodology is extensively applied to similar surfactant systems to elucidate the fundamental interactions driving their performance. universite-paris-saclay.fr

Thermodynamic Modeling of Mixed Surfactant Systems

The performance of surfactants can often be enhanced by mixing them, which can lead to synergistic effects. Thermodynamic modeling is used to understand and quantify the interactions between different surfactant molecules in a mixed system.

Studies on mixtures of this compound (SLL) with other eco-friendly surfactants, such as sodium lauroyl glycinate (B8599266) (SLG) and a cationic gemini (B1671429) surfactant (GC12), have shown significant synergistic interactions. researchgate.netacs.orgresearchgate.netnih.gov These interactions are evaluated by calculating thermodynamic parameters based on surface tension measurements. researchgate.netacs.orgnih.gov

Key findings from these studies include:

Synergistic Effects: Mixtures of SLL and SLG, as well as SLL and GC12, exhibit higher surface activity and better performance than the individual surfactants alone. researchgate.netresearchgate.net

Optimized Properties at Specific Ratios: The properties of the mixed system, such as surface tension at the critical micelle concentration (γcmc), foaming, and wetting, can be tuned by adjusting the molar ratio of the surfactants. For instance, in an SLL/SLG mixture, the minimum γcmc of 22.6 mN/m was achieved when the mole fraction of SLL was 0.4. researchgate.netacs.orgnih.gov

Interaction Parameters: The strength of the interaction between the surfactant molecules in mixed micelles and at the air-water interface is quantified using interaction parameters. Stronger attractive interactions were observed in SLL/GC12 systems, indicating favorable mixing. researchgate.net

Spontaneous Micellization: Thermodynamic parameters reveal that the micellization process for these mixed systems is typically a spontaneous, enthalpy-driven process. researchgate.net

Table 8.2: Performance of SLL/SLG Mixed Surfactant System at Different Mole Fractions of SLL (αSLL)

Mole Fraction of SLL (αSLL)Key PropertyObservation
0.4 Foaming PropertiesBest foaming performance, minimum γcmc (22.6 mN/m)
0.6 Wetting AbilityBest wetting ability
0.8 Dynamic AdsorptionOptimum dynamic adsorption properties
Data sourced from studies on Sodium Lauroyl Glycinate and this compound composite systems. researchgate.netacs.orgnih.gov

Thermodynamic models provide a framework for predicting the phase behavior and performance of SLL in complex formulations, enabling the rational design of surfactant blends with tailored properties.

Quantitative Structure-Property Relationship (QSPR) Approaches for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net This approach is valuable for screening new surfactant candidates and predicting their performance without the need for extensive experimentation. researchgate.net

A typical QSPR workflow involves:

Data Set Selection: Compiling a dataset of molecules with known experimental values for a specific property (e.g., critical micelle concentration, surface tension).

Descriptor Calculation: Calculating a large number of numerical parameters, known as molecular descriptors, that represent the constitutional, topological, electronic, and geometric features of the molecules. researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical equation that correlates the descriptors with the property of interest. researchgate.netresearchgate.net

Validation: Rigorously testing the model's predictive power and robustness using internal and external validation techniques. plos.org

For anionic surfactants like SLL, QSPR models have been developed to predict properties such as the critical micelle concentration (CMC). researchgate.net These models have shown that the CMC is influenced by electronic properties, the size and structure of the molecule, and the length of the aliphatic chain. researchgate.net By inputting the structural descriptors of SLL into a validated QSPR model, its properties can be predicted, facilitating its evaluation for various applications. nih.gov This predictive capability accelerates the design and optimization of surfactant formulations in industries like personal care and cosmetics. researchgate.netnih.gov

Q & A

Q. What are the key physicochemical properties of sodium lauroyl lactylate, and how do they influence its role as a surfactant?

SLL is an anionic surfactant with the molecular formula C18H31NaO6 (MW: 366.42) . Its amphiphilic structure—comprising a lauric acid (12-carbon) chain and a lactate group—enables dual functionality: emulsification (via hydrophobic interactions) and water solubility (via carboxylate groups). These properties make it effective in stabilizing oil-water interfaces in cosmetic formulations . Key analytical methods for characterization include FTIR (to confirm ester/lactate bonds) and NMR (to verify fatty acid chain length) .

Q. How is this compound synthesized, and what quality control parameters are critical for research-grade purity?

SLL is synthesized via esterification of lauric acid with lactic acid, followed by neutralization with sodium hydroxide . Critical quality parameters include:

  • Active content (≥85% by titration),
  • Heavy metal residues (Pb ≤20 mg/kg; As ≤3 mg/kg) ,
  • Hydroxyl value (to assess unreacted lactic acid) . Chromatographic methods (HPLC or GC) are recommended to monitor byproducts like free fatty acids .

Q. What standardized methods are used to assess SLL's safety profile in dermatological research?

Safety assessments rely on:

  • Human repeat insult patch tests (HRIPT) to evaluate irritation potential ,
  • Guinea pig maximization tests (GPMT) for allergenicity classification (SLL is categorized as a weak allergen) ,
  • QCM-D (quartz crystal microbalance-dissipation) to study lipid bilayer disruption, a proxy for membrane irritation . Conflicting results between in vitro (e.g., EpiDerm™ models) and in vivo studies highlight the need for multi-model validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in SLL's antimicrobial efficacy across experimental models?

In broiler studies, SLL reduced Clostridium perfringens lesions at doses >0.15% but failed to improve growth performance . To reconcile such discrepancies:

  • Use dose-response frameworks with standardized challenge models (e.g., necrotic enteritis in poultry),
  • Combine in vitro MIC assays with in vivo metabolomics to assess gut microbiome interactions . Patent data suggest synergies with capric/lauroyl glycerides, but mechanistic studies are lacking .

Q. What advanced techniques elucidate SLL's membrane-disruptive mechanisms at the molecular level?

QCM-D and electrochemical impedance spectroscopy (EIS) revealed that SLL disrupts lipid bilayers via hydrophobic insertion, increasing membrane fluidity and permeability . Hydrolysis products (e.g., lauric acid) exacerbate disruption, suggesting pH-dependent effects. Complementary methods like molecular dynamics (MD) simulations can model lactate group interactions with phospholipid headgroups .

Q. How does SLL's environmental behavior impact its application in remediation technologies?

SLL enhances copper desorption from contaminated substrates (e.g., pea gravel) by reducing interfacial tension, enabling visual detection via water discoloration . Researchers should optimize parameters:

  • pH (SLL hydrolyzes in strong acids/bases),
  • Concentration (critical micelle concentration ≈0.1–1 mM),
  • Biodegradability (prioritize OECD 301F testing to confirm eco-safety) .

Q. What methodological gaps exist in studying SLL's interactions with complex biological systems?

Current limitations include:

  • Lack of multi-omics integration (e.g., transcriptomics to map skin barrier gene expression post-SLL exposure),
  • Insufficient data on hydrolytic stability in physiological conditions (e.g., intestinal pH vs. dermal pH),
  • Limited use of artificial intelligence for toxicity prediction (e.g., QSAR models trained on lactylate datasets) .

Methodological Recommendations

  • For formulation studies , combine SLL with co-surfactants (e.g., cocamidopropyl betaine) to mitigate irritation while maintaining emulsification efficiency .
  • In environmental research , pair spectrophotometric copper analysis with dynamic light scattering (DLS) to monitor micelle formation .
  • For toxicology , adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.